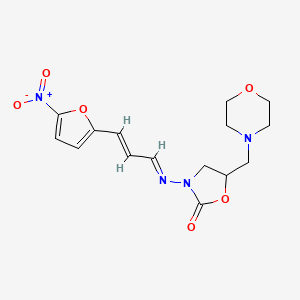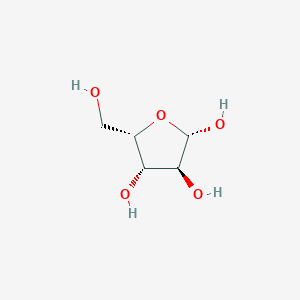![molecular formula C9H5BrF3NOS B12887597 2-(Bromomethyl)-6-(trifluoromethylthio)benzo[d]oxazole](/img/structure/B12887597.png)
2-(Bromomethyl)-6-(trifluoromethylthio)benzo[d]oxazole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(Bromomethyl)-6-(trifluoromethylthio)benzo[d]oxazole is a heterocyclic compound that features a benzoxazole ring substituted with bromomethyl and trifluoromethylthio groups
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Bromomethyl)-6-(trifluoromethylthio)benzo[d]oxazole typically involves the cyclization of 2-aminophenol derivatives with appropriate bromomethyl and trifluoromethylthio substituents. One common method involves the reaction of 2-aminophenol with bromomethyl ketones under acidic conditions to form the benzoxazole ring . The trifluoromethylthio group can be introduced via nucleophilic substitution reactions using trifluoromethylthiolating agents .
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the cyclization and substitution reactions efficiently .
化学反応の分析
Types of Reactions
2-(Bromomethyl)-6-(trifluoromethylthio)benzo[d]oxazole can undergo various chemical reactions, including:
Substitution Reactions: The bromomethyl group can participate in nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, particularly involving the trifluoromethylthio group.
Cyclization Reactions: The benzoxazole ring can be formed or modified through cyclization reactions involving 2-aminophenol derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include nucleophiles such as amines, thiols, and alkoxides.
Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate can be used.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution of the bromomethyl group can yield various substituted benzoxazole derivatives .
科学的研究の応用
2-(Bromomethyl)-6-(trifluoromethylthio)benzo[d]oxazole has several scientific research applications:
作用機序
The mechanism of action of 2-(Bromomethyl)-6-(trifluoromethylthio)benzo[d]oxazole involves its interaction with molecular targets through its functional groups. The bromomethyl group can form covalent bonds with nucleophilic sites on target molecules, while the trifluoromethylthio group can influence the compound’s electronic properties and reactivity . These interactions can modulate the activity of enzymes, receptors, or other biological targets, leading to various biological effects .
類似化合物との比較
Similar Compounds
2-(Bromomethyl)-5-(trifluoromethylthio)benzo[d]oxazole: Similar structure but with different substitution pattern.
2-(Chloromethyl)-6-(trifluoromethylthio)benzo[d]oxazole: Chlorine instead of bromine in the methyl group.
2-(Bromomethyl)-6-(methylthio)benzo[d]oxazole: Methylthio group instead of trifluoromethylthio.
Uniqueness
2-(Bromomethyl)-6-(trifluoromethylthio)benzo[d]oxazole is unique due to the presence of both bromomethyl and trifluoromethylthio groups, which impart distinct chemical properties and reactivity. The trifluoromethylthio group, in particular, enhances the compound’s stability and lipophilicity, making it valuable in various applications .
特性
分子式 |
C9H5BrF3NOS |
|---|---|
分子量 |
312.11 g/mol |
IUPAC名 |
2-(bromomethyl)-6-(trifluoromethylsulfanyl)-1,3-benzoxazole |
InChI |
InChI=1S/C9H5BrF3NOS/c10-4-8-14-6-2-1-5(3-7(6)15-8)16-9(11,12)13/h1-3H,4H2 |
InChIキー |
NZQXWTDPBHXYKN-UHFFFAOYSA-N |
正規SMILES |
C1=CC2=C(C=C1SC(F)(F)F)OC(=N2)CBr |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


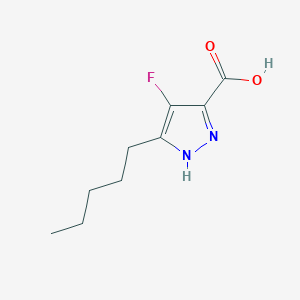
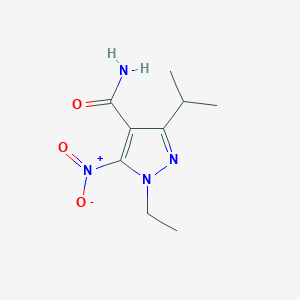
![2-(4-Bromobenzo[d]oxazol-2-yl)acetonitrile](/img/structure/B12887524.png)
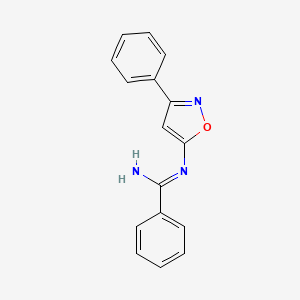
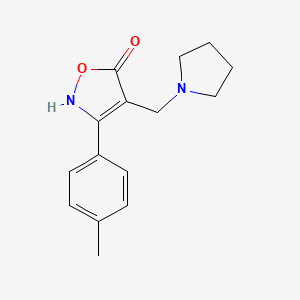


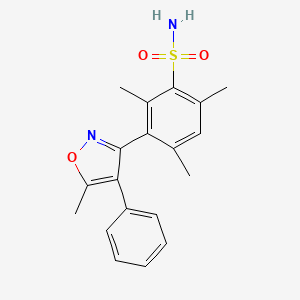

![7-Chloro-N-{2-[2-(morpholin-4-yl)ethoxy]phenyl}quinolin-4-amine](/img/structure/B12887583.png)


